![molecular formula C30H58N4O4 B1594871 Magnesium ionophore III CAS No. 119110-38-2](/img/structure/B1594871.png)
Magnesium ionophore III
Overview
Description
Mechanism of Action
Target of Action
Magnesium Ionophore III, also known as ETH 4030 or N,N′′-Octamethylene-bis(N′-heptyl-N′-methylmalonamide), is primarily used as an ionophore in solvent polymeric membrane electrodes . Its primary targets are magnesium ions (Mg2+) , and it is commonly used to measure magnesium concentrations in various applications . It is also an effective receptor for Eu3+ and Am3+ cations .
Mode of Action
This compound interacts with its targets by facilitating the transport of magnesium ions across the cell membrane. It forms a complex with the magnesium ions, allowing them to pass through the lipid bilayer of the cell membrane . This interaction results in changes in the concentration of magnesium ions within the cell, which can have various downstream effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of intracellular magnesium concentrations. Magnesium is essential for many cellular processes, including DNA replication, protein synthesis, and energy metabolism . By altering the concentration of magnesium ions within the cell, this compound can influence these processes.
Result of Action
The primary result of this compound’s action is the alteration of intracellular magnesium concentrations. This can have various effects at the molecular and cellular level, depending on the specific role of magnesium in the cell’s metabolic processes. For example, increased intracellular magnesium concentrations can enhance the activity of certain enzymes, influence cell signaling pathways, and affect the cell’s energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other ions in the environment can affect the ionophore’s selectivity and efficiency. The pH of the environment can also influence the ionophore’s activity, as it can affect the ionization state of the ionophore and its target ions. Furthermore, the temperature and ionic strength of the environment can affect the stability of the ionophore .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium ionophore III is synthesized through a series of organic reactions involving the formation of amide bonds. The key steps include the reaction of heptylamine with malonic acid derivatives under controlled conditions to form the desired bis-amide structure. The reaction typically requires the use of dehydrating agents and catalysts to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium ionophore III primarily undergoes complexation reactions with magnesium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable amide structure .
Common Reagents and Conditions: The complexation reactions involve the use of magnesium salts, such as magnesium chloride or magnesium sulfate, in aqueous or organic solvents. The conditions are usually mild, with the reactions occurring at room temperature or slightly elevated temperatures .
Major Products: The major product of these reactions is the magnesium-ionophore complex, which can be used in various analytical applications, such as ion-selective electrodes .
Scientific Research Applications
Magnesium ionophore III has a wide range of applications in scientific research:
Comparison with Similar Compounds
Magnesium ionophore III is unique in its high selectivity and affinity for magnesium ions compared to other ionophores. Similar compounds include:
Magnesium ionophore I: A neutral synthetic ionophore used for magnesium-selective electrodes.
Magnesium ionophore IV: Another ionophore with different structural features and selectivity profiles.
Magnesium ionophore VI: Known for its use in specific analytical applications.
This compound stands out due to its effectiveness in binding trivalent cations like europium and americium, in addition to magnesium ions .
Properties
IUPAC Name |
N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]-N'-methylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O4/c1-5-7-9-15-19-23-33(3)29(37)25-27(35)31-21-17-13-11-12-14-18-22-32-28(36)26-30(38)34(4)24-20-16-10-8-6-2/h5-26H2,1-4H3,(H,31,35)(H,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJPDBVBJZBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337300 | |
Record name | Magnesium ionophore III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119110-38-2 | |
Record name | Magnesium ionophore III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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